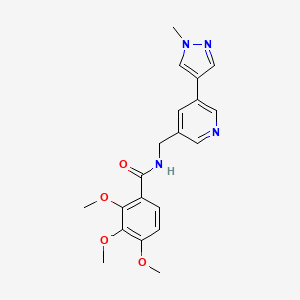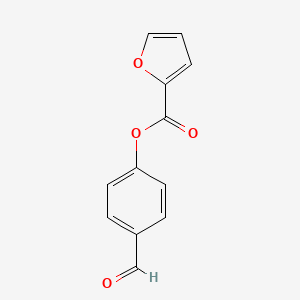
N-(2,4-diethoxypyrimidin-5-yl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2,4-diethoxypyrimidin-5-yl)propionamide” is likely a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have diverse roles in biochemistry, including serving as the basis for the nucleic acids, DNA and RNA .
Synthesis Analysis
The synthesis of related compounds often involves various starting materials and conditions. For example, 2-Hydroxy-N-(pyridin-4-yl)benzamide was synthesized from salicylic acid and 4-aminopyridine with triethylamine as a catalyst, achieving high yields under mild conditions .Molecular Structure Analysis
The molecular structure of compounds similar to “N-(2,4-diethoxypyrimidin-5-yl)propionamide” has been extensively studied. For instance, the crystal structure of N-hydroxypropanamide revealed a three-dimensional hydrogen-bonded framework .Chemical Reactions Analysis
The chemical reactions involving compounds related to “N-(2,4-diethoxypyrimidin-5-yl)propionamide” are diverse. For peptide synthesis, N-Hydroxyamide-containing heterocycles were used as additives to prevent racemization and improve yields .Physical And Chemical Properties Analysis
The physical and chemical properties of compounds similar to “N-(2,4-diethoxypyrimidin-5-yl)propionamide” are influenced by their molecular structure. The crystal hydrates of sodium and potassium 1-(carboxy)-1-(N-methylamide)-2-(3’,5’-di-tert-butyl)-4-hydroxyphenyl)-propionates showed properties dependent on their concentration .Applications De Recherche Scientifique
Synthesis and Derivative Formation
The synthesis of 5-amino-4-iodopyrimidine labeled with either carbon-14 or stable isotopes carbon-13 and nitrogen-15, starting from commercially available labeled diethylmalonate and formamide, showcases a method for preparing compounds for carbon–nitrogen and carbon–carbon bond formations. This approach highlights the utility of pyrimidine derivatives in radiolabeling for research applications (Latli et al., 2008).
The creation of 2-ethyl-4, 6-dihydroxypyrimidine through a reaction involving propionitrile, hydrogen chloride, free ammonia, and sodium methoxide demonstrates a synthetic pathway that could be relevant for modifying N-(2,4-diethoxypyrimidin-5-yl)propionamide for various scientific applications (Ou Chun, 2003).
Medicinal Chemistry and Biological Assays
A study on substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides identified potent Src/Abl kinase inhibitors with excellent antiproliferative activity against hematological and solid tumor cell lines, highlighting the therapeutic potential of pyrimidine derivatives in oncology (Lombardo et al., 2004).
The development of 5-aminopyrazole-4-carboxamide as an alternative scaffold for creating selective inhibitors of calcium-dependent protein kinase-1 from Toxoplasma gondii and Cryptosporidium parvum showcases the application of pyrimidine analogs in developing antiparasitic agents (Zhang et al., 2014).
Propriétés
IUPAC Name |
N-(2,4-diethoxypyrimidin-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-4-9(15)13-8-7-12-11(17-6-3)14-10(8)16-5-2/h7H,4-6H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNUOHAFMIFFHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CN=C(N=C1OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-diethoxypyrimidin-5-yl)propionamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[3-(4-cyclopentyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propyl]propanamide](/img/structure/B2861799.png)

![1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B2861803.png)

methanone](/img/structure/B2861807.png)
![4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-6-methylpyrimidine](/img/structure/B2861808.png)




![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzenesulfonamide](/img/structure/B2861816.png)


![5-chloro-9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2861822.png)